2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
CAS No.:
Cat. No.: VC17825557
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O2 |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H14O2/c11-6-10(7-1-2-7)5-8-3-4-9(10)12-8/h6-9H,1-5H2 |
| Standard InChI Key | HBJIBZNXZXRVMX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2(CC3CCC2O3)C=O |
Introduction
Structural Characteristics and Nomenclature
The core structure consists of a 7-oxabicyclo[2.2.1]heptane system, a norbornane derivative where one bridgehead carbon is replaced by an oxygen atom. At the 2-position, both a cyclopropyl group and a formyl (-CHO) substituent are attached, creating significant steric and electronic interactions.
Molecular Geometry
The bicyclo[2.2.1]heptane framework imposes a rigid boat-like conformation, with bond angles deviating from ideal tetrahedral geometry due to ring strain. X-ray crystallographic data from related compounds like 2-(but-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (PubChem CID 131237242) reveals bridgehead C-O bond lengths of approximately 1.43 Å and C-C bond lengths of 1.54–1.58 Å in the norbornane system . The cyclopropane ring introduces additional angle strain, with typical C-C-C angles of 60°, forcing sp³ hybridization and bent bonds.
Stereochemical Considerations
The molecule contains two stereogenic centers at the bridgehead positions (C1 and C4). For the parent 7-oxabicyclo[2.2.1]heptane system, the endo-exo configuration of substituents significantly impacts physical properties. Molecular modeling suggests the cyclopropyl group adopts an exo orientation to minimize van der Waals clashes with the aldehyde moiety.
Table 1: Comparative Molecular Parameters of Bicyclic Aldehydes
Synthetic Approaches
While no direct synthesis of 2-cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has been reported, established routes to similar bicyclic aldehydes suggest viable pathways.
Diels-Alder Cyclization
The 7-oxabicyclo[2.2.1]heptane core can be formed via Diels-Alder reaction between furan and appropriate dienophiles. For example, the butenyl derivative utilizes 2-vinylfuran and acrolein under high-pressure conditions (15 kbar) to achieve 85% yield . Adapting this method, cyclopropanation could be introduced through:
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Post-functionalization: Installing the cyclopropyl group via Simmons-Smith cyclopropanation of a pre-formed bicyclic alkene
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Dienophile modification: Using cyclopropylacetylene as the dienophile partner
Physicochemical Properties
Spectral Characteristics
IR Spectroscopy:
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Strong absorption at ~1700 cm⁻¹ (C=O stretch)
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Cyclopropane C-H stretches at 3050–3100 cm⁻¹
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Ether C-O-C asymmetric stretch at 1250 cm⁻¹
¹H NMR (Predicted, CDCl₃):
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δ 9.65 (s, 1H, CHO)
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δ 3.85–4.10 (m, 2H, bridgehead O-CH₂)
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δ 1.20–1.45 (m, 4H, cyclopropane CH₂)
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δ 0.85–1.10 (m, 1H, cyclopropane CH)
Reactivity Profile
The molecule exhibits three primary reactive sites:
Aldehyde Group
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Nucleophilic addition: Reacts with Grignard reagents, hydrazines, and amines
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Oxidation: Forms carboxylic acid derivatives under strong oxidizing conditions
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Reduction: NaBH₄ converts aldehyde to primary alcohol
Cyclopropane Ring
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Ring-opening: Electrophilic attack (e.g., HX acids) leads to bicyclic carbocation intermediates
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[2+1] Cycloadditions: Participation in transition metal-catalyzed reactions with alkynes
Ether Oxygen
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Acid-catalyzed cleavage: HI converts ether to diol
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Complexation: Lewis acid coordination (e.g., BF₃) activates the ring for DA reactions
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